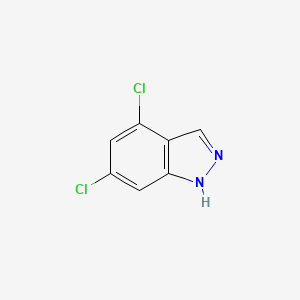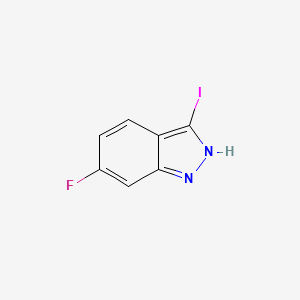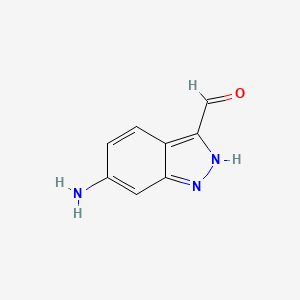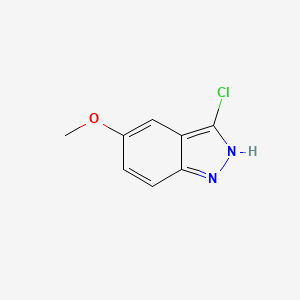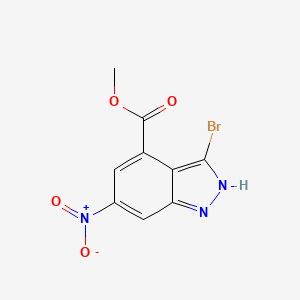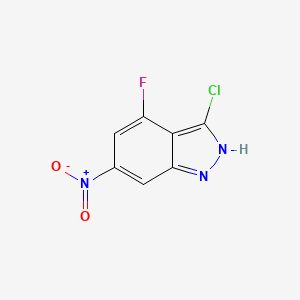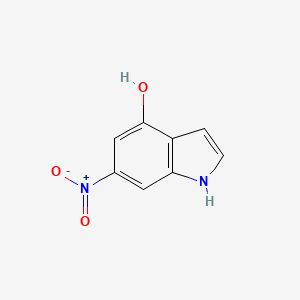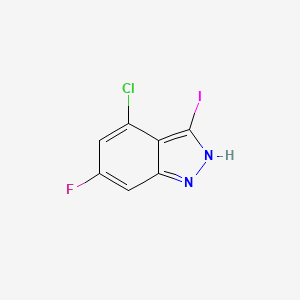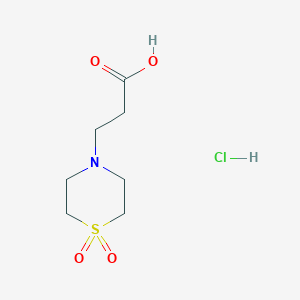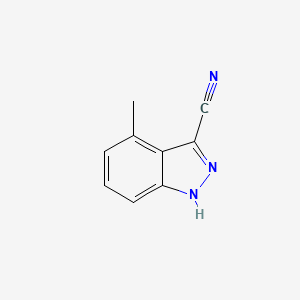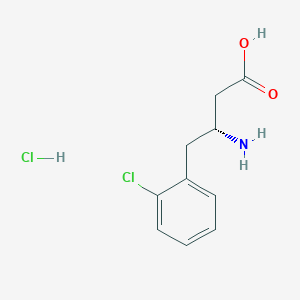
(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure includes an amino group, a chlorophenyl group, and a butanoic acid moiety, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-2-chlorophenylalanine.
Protection of Functional Groups: The amino group is often protected using a suitable protecting group like a carbamate.
Chain Extension: The protected amino acid undergoes chain extension through reactions such as alkylation or acylation.
Deprotection: The protecting group is removed to yield the free amino acid.
Hydrochloride Formation: The final step involves converting the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxo derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxo derivatives of the amino acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Protein Engineering: Utilized in studies involving protein engineering and modification.
Medicine:
Pharmaceutical Development: Explored for its potential in developing new drugs, particularly those targeting neurological conditions.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of ®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.
3-Amino-4-(2-chlorophenyl)butanoic acid: The non-chiral version of the compound.
4-(2-Chlorophenyl)butanoic acid: Lacks the amino group, resulting in different reactivity and applications.
Uniqueness: ®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial for its activity in biological systems, making it a valuable compound in medicinal chemistry and pharmaceutical development.
属性
IUPAC Name |
(3R)-3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZZXSNVUMPBP-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647459 |
Source


|
| Record name | (3R)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268734-28-7 |
Source


|
| Record name | (3R)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
